molecular formula C21H18F3N B13407951 Tri(4-fluorobenzyl)amine

Tri(4-fluorobenzyl)amine

Cat. No.: B13407951
M. Wt: 341.4 g/mol
InChI Key: CFCHWSMTQDHNNZ-UHFFFAOYSA-N
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Description

Tri(4-fluorobenzyl)amine is an organic compound characterized by the presence of three 4-fluorobenzyl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(4-fluorobenzyl)amine typically involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine under controlled conditions. One common method is the nucleophilic substitution reaction, where 4-fluorobenzyl chloride reacts with ammonia to form the desired amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tri(4-fluorobenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

Tri(4-fluorobenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tri(4-fluorobenzyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri(4-fluorobenzyl)amine is unique due to the presence of three 4-fluorobenzyl groups, which impart distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming complex molecular architectures, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H18F3N

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]methanamine

InChI

InChI=1S/C21H18F3N/c22-19-8-4-16(5-9-19)13-25(14-17-6-10-20(23)11-7-17)15-18-2-1-3-21(24)12-18/h1-12H,13-15H2

InChI Key

CFCHWSMTQDHNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F

Origin of Product

United States

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